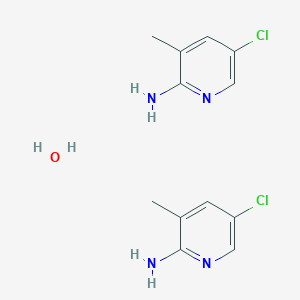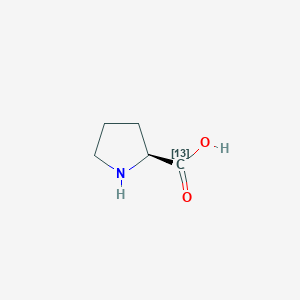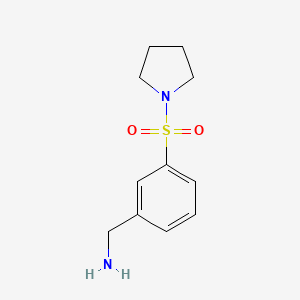
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine
Übersicht
Beschreibung
- (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂S . It features a pyrrolidine ring and a sulfonyl group attached to a phenyl ring.
- The compound’s structure includes a nitrogen heterocycle (pyrrolidine) and a sulfonamide functional group, which can influence its biological properties.
Synthesis Analysis
- The synthesis of this compound involves the introduction of the pyrrolidine ring and the sulfonyl group. Specific synthetic routes would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular formula indicates the presence of 11 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom.
- The pyrrolidine ring contributes to the compound’s three-dimensional shape, affecting its interactions with biological targets.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require examining relevant literature. It may participate in nucleophilic substitutions, amidations, or other transformations.
Physical And Chemical Properties Analysis
- Density : Approximately 1.284 g/cm³
- Boiling Point : Around 414.4°C at 760 mmHg
- Flash Point : Approximately 204.4°C
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
- The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles involved derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine. These compounds underwent C–H bond activation to afford pincer palladacycles, characterized in solid state and evaluated for their catalytic applications, showing good activity and selectivity (Roffe et al., 2016).
Pharmacological Research
- Novel Schiff bases of 3-aminomethyl pyridine synthesized through condensation with substituted aryl aldehydes/ketones exhibited anticonvulsant activity. This suggests potential therapeutic applications in epilepsy treatment (Pandey & Srivastava, 2011).
Photocytotoxic Applications
- Iron(III) complexes, incorporating derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, were synthesized for cellular imaging and photocytotoxicity under red light. These complexes showed significant photocytotoxicity in various cell lines, indicating their potential in cancer treatment (Basu et al., 2014).
Drug Development
- The discovery of TAK-438, a novel pyrrole derivative including the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, as a potent potassium-competitive acid blocker (P-CAB) showcased its application in treating acid-related diseases with higher efficacy and longer duration than traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).
Material Science
- The development of soluble polyimides based on a novel pyridine-containing diamine showcases the material science application of derivatives of (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine. These polyimides displayed good solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Yan et al., 2011).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on Pyrrole Schiff Bases, derived from the (3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine structure, demonstrated significant anticancer activity. These complexes reduced cell viability in various cancerous cell lines, highlighting their potential in cancer therapy (Mbugua et al., 2020).
Safety And Hazards
- As a research compound, it is not intended for human or veterinary use.
- Safety data sheets should be consulted for handling precautions.
Zukünftige Richtungen
- Investigate its potential as a pharmacophore scaffold for drug development.
- Explore its interactions with specific protein targets.
- Assess its stability and solubility for formulation purposes.
Remember that this analysis is based on available information, and further research is essential for a comprehensive understanding. If you need more detailed information, consider consulting relevant scientific literature. 📚🔬
Eigenschaften
IUPAC Name |
(3-pyrrolidin-1-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)16(14,15)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPVZCGNCUBNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588503 | |
| Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrrolidin-1-ylsulfonyl)phenyl)methanamine | |
CAS RN |
953727-42-9 | |
| Record name | 1-[3-(Pyrrolidine-1-sulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)
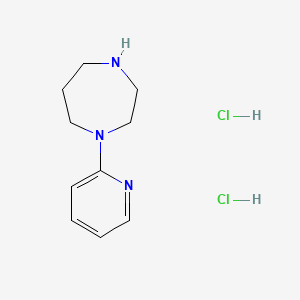
![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)


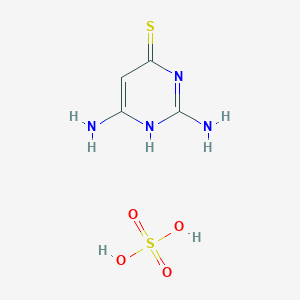
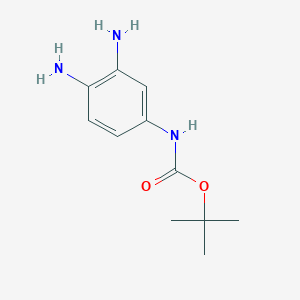
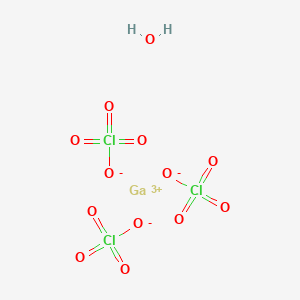
![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602390.png)

![6-[4-(Methylsulfonyl)phenyl]-2-pyridinecarboxaldehyde](/img/structure/B1602393.png)
